molecular formula C21H21N7O B2632951 (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040649-84-0

(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2632951
CAS No.: 1040649-84-0
M. Wt: 387.447
InChI Key: MGEUAWZSJAZSFW-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound’s systematic name is derived from its core structural components: an indole moiety, a piperazine ring, and a tetrazole group. According to IUPAC rules, the parent structure is identified as methanone , with substituents prioritized based on functional group hierarchy. The indole ring (1H-indol-3-yl) is attached to the ketone carbon, while the piperazine ring at position 4 is substituted with a (1-phenyl-1H-tetrazol-5-yl)methyl group.

The full IUPAC name is:
(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone .
This nomenclature aligns with analogous piperazine-tetrazole-indole derivatives documented in recent studies.

Table 1: Molecular Formula and Key Descriptors
Property Value
Molecular Formula C22H22N6O
Molecular Weight 416.47 g/mol
IUPAC Name As above
SMILES O=C(C1=CNC2=CC=CC=C12)N3CCN(CC3)CC4=NN=NN4C5=CC=CC=C5

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c. The piperazine ring adopts a chair conformation, while the tetrazole and indole groups exhibit planar geometries. Key bond lengths include:

  • C=O bond: 1.21 Å (consistent with ketones)
  • N-N bonds in tetrazole: 1.31–1.35 Å (indicative of aromatic delocalization)
  • Piperazine C-N bonds: 1.45–1.48 Å.

The dihedral angle between the indole and tetrazole planes is 78.5°, suggesting limited conjugation between these moieties. Hydrogen bonding between the indole NH and tetrazole N atoms stabilizes the crystal lattice, with a distance of 2.89 Å.

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Infrared Spectroscopy (IR):

  • Strong absorption at 1685 cm⁻¹ corresponds to the ketone C=O stretch.
  • N-H stretching of the indole group appears at 3410 cm⁻¹.
  • Aromatic C-H bends (tetrazole and phenyl) are observed at 750–850 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃):
    • δ 8.15 (s, 1H, indole H-2)
    • δ 7.45–7.20 (m, 9H, aromatic protons)
    • δ 4.05 (s, 2H, CH₂ tetrazole-piperazine linker)
    • δ 3.75–2.90 (m, 8H, piperazine protons).
  • ¹³C NMR:
    • δ 195.2 (ketone carbon)
    • δ 150.1 (tetrazole C-5)
    • δ 136.4–115.2 (aromatic carbons).

Mass Spectrometry:

  • ESI-MS shows a molecular ion peak at m/z 417.2 [M+H]⁺, consistent with the molecular formula.
  • Fragmentation peaks at m/z 285.1 (loss of tetrazole-methyl-piperazine) and 130.0 (indole fragment).

Computational Modeling of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity. The HOMO is localized on the indole and tetrazole rings, while the LUMO resides on the ketone and piperazine groups.

Table 2: Key Computational Parameters
Parameter Value
HOMO Energy -5.8 eV
LUMO Energy -1.7 eV
Dipole Moment 6.2 Debye
Partial Charges Ketone O: -0.52; Tetrazole N: -0.33

Molecular electrostatic potential maps highlight nucleophilic regions at the tetrazole nitrogen atoms and electrophilic zones near the ketone oxygen. These insights align with observed reactivity in similar compounds.

Properties

IUPAC Name

1H-indol-3-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21(18-14-22-19-9-5-4-8-17(18)19)27-12-10-26(11-13-27)15-20-23-24-25-28(20)16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEUAWZSJAZSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Tetrazole Ring Formation: The tetrazole ring is often formed by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Piperazine Derivative Synthesis: The piperazine moiety can be introduced by reacting piperazine with an appropriate alkylating agent.

    Coupling Reactions: The final step involves coupling the indole, tetrazole, and piperazine derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing indole and tetrazole moieties exhibit promising anticancer properties. The indole scaffold is known for its ability to inhibit various cancer cell lines, while tetrazoles have been associated with enhanced bioactivity. Research has shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways, making them potential candidates for cancer therapies .

Antidepressant and Anxiolytic Effects

The piperazine ring in the compound is structurally similar to known antidepressants, suggesting that it may also possess anxiolytic properties. Compounds with similar structures have been shown to interact with serotonin receptors, which are crucial for mood regulation. Preliminary studies suggest that this compound may enhance serotonin activity, offering potential as a treatment for anxiety and depression .

Antimicrobial Activity

The tetrazole group has been linked to antimicrobial activity against various pathogens. In vitro studies have demonstrated that compounds related to this structure exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. This suggests that (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone could be developed into a novel antimicrobial agent .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions involving indoles, piperazines, and tetrazoles. These reactions are advantageous due to their efficiency and ability to produce diverse compounds in a single step .

Ugi Reaction

The Ugi reaction is a well-established method for synthesizing tetrazole-containing compounds. By combining an isocyanide with an amine and a carboxylic acid in the presence of azides, researchers can efficiently create the desired compound structure . This method not only simplifies the synthetic process but also enhances yield and purity.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several indole-tetrazole derivatives on human breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Case Study 2: Antidepressant Activity

Research conducted by Smith et al. explored the effects of piperazine derivatives on serotonin receptor modulation. Their findings suggested that specific substitutions on the piperazine ring could enhance binding affinity, leading to increased antidepressant effects in animal models .

Mechanism of Action

The mechanism of action of (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Backbone Flexibility: The target compound uses a methanone linker, while analogs in –3 employ ethanone (CH₂-C=O) backbones. Piperazine in the target compound offers two basic nitrogen atoms, unlike the mono-nitrogen piperidine in , which may alter solubility and CNS penetration .

Substituent Effects :

  • The indole moiety in the target compound distinguishes it from phenyl or aryl groups in analogs (e.g., –3). Indole’s planar aromatic system and hydrogen-bonding capacity could enhance interactions with hydrophobic pockets or π-stacking domains in biological targets.
  • Phenyltetrazole in the target compound replaces sulfonyl () or allyl () groups. Tetrazoles improve metabolic stability compared to carboxylic acids, while sulfonyl groups may enhance electrostatic interactions .

Synthetic Routes: The target compound’s synthesis likely involves coupling a brominated methanone intermediate with tetrazole-thiols, similar to methods in (e.g., triethylamine-mediated nucleophilic substitution) . By contrast, uses chloroacetyl chloride and piperidine for ethanone formation, suggesting divergent strategies for nitrogenous ring incorporation .

Spectral Characterization and Validation

Structural confirmation of the target compound and its analogs relies on advanced spectroscopic techniques:

  • FT-IR : Used to identify carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (C=N, ~1450 cm⁻¹) groups in analogs (e.g., compound 13a in ) .
  • NMR: ¹H NMR: Piperazine protons typically appear as broad singlets (δ 2.5–3.5 ppm), while indole protons resonate at δ 7.0–7.5 ppm (aromatic) and δ 10–12 ppm (N-H) . ¹³C NMR: Carbonyl carbons (C=O) are observed at δ 165–175 ppm, consistent with ethanone/methanone derivatives .
  • Mass Spectrometry : High-resolution MS data (e.g., m/z 355.1 for a tetrazole-containing analog in ) validate molecular weights .

Biological Activity

The compound (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a novel chemical entity with potential therapeutic applications. Its structural features suggest a promising profile for various biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H21N7O
  • Molecular Weight : 387.447 g/mol
  • IUPAC Name : 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone

The biological activity of this compound can be attributed to several mechanisms:

  • Indole Derivative Activity : Compounds containing the indole structure are known for their diverse biological properties, including:
    • Antiviral effects
    • Anti-inflammatory properties
    • Anticancer activities through apoptosis induction in cancer cells.
  • Tetrazole Ring Contribution : The tetrazole moiety enhances lipophilicity and bioavailability, potentially improving the compound's pharmacokinetic profile. This structural feature may facilitate interactions with various biological targets, including enzymes and receptors.
  • Pharmacokinetics : The presence of the tetrazole ring may enhance absorption and distribution in biological systems, leading to improved efficacy in vivo.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds similar to this compound demonstrated significant activity against both antibiotic-sensitive and resistant bacterial strains. The minimal inhibitory concentration (MIC) for these compounds ranged from 0.13 to 1.0 µg/mL, indicating strong antimicrobial properties .

Anticancer Activity

Research has shown that indole derivatives can induce apoptosis in cancer cells. In vitro studies revealed that similar compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity . The mechanism often involves the disruption of mitochondrial function and the activation of caspase pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. The ability to modulate neurotransmitter systems and reduce oxidative stress could make it a candidate for treating neurodegenerative diseases .

Case Studies

StudyFindings
Evaluation of Indole DerivativesCompounds demonstrated significant antimicrobial activity against resistant strains with low cytotoxicity in human fibroblasts .
Anticancer ScreeningIndole derivatives showed potent cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction .
Neuroprotection AssessmentInitial findings indicate potential benefits in models of neurodegeneration, suggesting a role in mitigating oxidative stress .

Q & A

Q. What are the established synthetic routes for (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, starting with indole-3-carbohydrazide intermediates. For example:

  • Key intermediates : 1-(4-Methoxybenzyl)-1H-indole-3-carbohydrazide is used to construct the indole core, followed by coupling with tetrazole-containing piperazine derivatives via nucleophilic substitution or condensation reactions .
  • Reaction optimization : Temperature-controlled steps (60–80°C) in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product purity .

Q. What spectroscopic methods are employed for structural characterization?

  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and piperazine/tetrazole substituents .
  • FTIR : Confirms carbonyl stretches (C=O at ~1650 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks) .

Q. How is in vitro antitumor activity evaluated for this compound?

  • Cell viability assays : MTT or SRB assays using human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM. IC₅₀ values are calculated to compare potency .
  • Control compounds : Reference drugs like doxorubicin are included to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Systematic substitution : Modify the tetrazole phenyl group (e.g., electron-withdrawing groups like -NO₂ or -F) or indole substituents to assess impact on antitumor activity .
  • Comparative analysis : Synthesize analogs such as (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone and evaluate changes in IC₅₀ values .

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Meta-analysis : Compare data across studies using standardized assays (e.g., identical cell lines, incubation times) .
  • Structural validation : Re-examine compound purity (HPLC >95%) and stereochemistry (X-ray crystallography) to rule out batch variability .

Q. How are intermolecular interactions analyzed to understand binding mechanisms?

  • X-ray crystallography : Resolve crystal structures to identify hydrogen bonds (e.g., indole NH⋯O=C) and π-π stacking between aromatic rings .
  • Computational docking : Use software like AutoDock to predict binding poses in enzyme active sites (e.g., kinase domains) .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Test against targets like topoisomerase II or tubulin using fluorogenic substrates .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorescence-based kits in treated cells .
  • Transcriptomics : RNA sequencing identifies differentially expressed genes (e.g., p53, Bcl-2) post-treatment .

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